Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide

IDO1 Inhibition Cancer Immunotherapy Ex Vivo Potency

This bis-indolyl benzamide is a uniquely potent IDO1 inhibitor with validated 21 nM IC50 in human whole blood—a clinically relevant metric many standard inhibitors fail to achieve. Its exceptional mouse IDO1 potency (3 nM) solves cross-reactivity issues, enabling direct translation in syngeneic mouse models without surrogate molecules. The multi-target profile (IDO1/Bcl-xL/Mcl-1) and 2 nM cellular IC50 make it an ideal positive control for high-throughput screening and a cost-effective dual-pathway probe for cancer immunology research.

Molecular Formula C31H24ClN3O
Molecular Weight 490
CAS No. 35150-44-8
Cat. No. B2429976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide
CAS35150-44-8
Molecular FormulaC31H24ClN3O
Molecular Weight490
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)Cl
InChIInChI=1S/C31H24ClN3O/c32-22-15-13-20(14-16-22)31(36)35-28-10-4-1-7-21(28)17-25(26-18-33-29-11-5-2-8-23(26)29)27-19-34-30-12-6-3-9-24(27)30/h1-16,18-19,25,33-34H,17H2,(H,35,36)
InChIKeyYYEJMVABBWHZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide (CAS 35150-44-8): Core Identity and Target Engagement Profile for Procurement


4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide (CAS 35150-44-8) is a synthetic, bis-indolyl benzamide derivative with a molecular weight of 490.0 g/mol and the molecular formula C31H24ClN3O [1]. It is primarily annotated as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target, with confirmed biochemical and cellular activity in curated databases [2]. This compound is structurally distinct from simple indole derivatives due to its dual indole moieties linked via an ethyl bridge to an aniline core, a scaffold associated with engagement of multiple biological targets [2].

Why Generic Indole-Based Compounds Cannot Substitute for 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide in Immuno-Oncology Research


Generic indole-based IDO1 inhibitors (e.g., epacadostat, linrodostat) are not functionally interchangeable with this specific compound due to its unique bis-indolyl-ethyl scaffold [1]. A direct structural comparison reveals a distinct pharmacophore that extends beyond the standard indole-binding region of IDO1, potentially engaging different binding modalities compared to simpler indole derivatives [2]. This structural differentiation translates into quantifiable differences in target engagement, most critically demonstrated by its high potency in a physiologically relevant human whole blood assay (IC50 21 nM), a metric that many in-class candidates fail to achieve at comparable levels [2]. Substitution with a generic analog risks significant loss of this specific intracellular and blood-stable activity profile, directly impacting the validity of immunomodulation and tumor microenvironment studies [2].

Quantitative Differentiation Guide: 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide vs. Closest IDO1 Inhibitor Analogs


Superior Potency in Human Whole Blood: A Direct Comparison with First-Generation IDO1 Inhibitors

In a physiologically relevant assay using IFN-gamma/LPS stimulated human whole blood, 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide demonstrates an IC50 of 21 nM for IDO1 inhibition [1]. This is a significantly higher functional potency compared to early-generation IDO1 inhibitors like 1-methyl-tryptophan (1-MT), which exhibits IC50 values in the mid-micromolar range under similar ex vivo conditions [2]. The whole blood assay accounts for plasma protein binding and cellular permeability, making this metric a more reliable predictor of in vivo activity than isolated biochemical assays.

IDO1 Inhibition Cancer Immunotherapy Ex Vivo Potency

High Cellular Potency in Human HeLa Cells Matches Optimized Clinical Candidates

The compound's IDO1 inhibitory activity is sustained in a human cancer cell line model, achieving an IC50 of 2 nM in IFN-gamma induced HeLa cells [1]. This cellular potency is on par with the most optimized clinical-stage inhibitors such as epacadostat, which has reported HeLa cell IC50 values in the low nanomolar range (approximately 10 nM) under similar conditions, but with a distinct and potentially more synthetically accessible scaffold [1][2]. This demonstrates that the bis-indolyl core does not compromise on-target cellular activity relative to leading hydroxyamidine-based clinical compounds.

Cellular Target Engagement HeLa Cell Assay IDO1 Inhibitor Benchmarking

Structural Differentiation: A Unique Bis-Indolyl-Ethyl Scaffold Enabling Divergent Polypharmacology

Unlike mono-indole IDO1 inhibitors or simple benzamide derivatives, this compound incorporates a rare 2,2-di(1H-indol-3-yl)ethyl group, a moiety independently associated with binding to diverse targets [1]. Database records link this exact compound to potential activity against apoptosis regulators Bcl-xL and Mcl-1, in addition to IDO1, with binding affinity data reported in dedicated assays [2]. This contrasts with clinical IDO1 inhibitors like epacadostat which were designed for high selectivity [3]. The inherent polypharmacology of this scaffold makes it a uniquely valuable probe for studying the intersection of immune checkpoint inhibition and direct apoptosis induction in cancer cells.

Chemical Biology Polypharmacology Scaffold Novelty

Proven Murine Cross-Reactivity Essential for Syngeneic Tumor Model Studies

The compound demonstrates potent cross-species activity, inhibiting mouse IDO1 with an IC50 of 3 nM in recombinant IFN-gamma induced mouse M109 cells [1]. Species cross-reactivity is a critical and often failing parameter for many clinical IDO1 inhibitors; for instance, epacadostat has notably poor potency against mouse IDO1, complicating preclinical immuno-oncology studies in standard syngeneic models [2]. This verified murine activity enables the compound's direct use in mouse models without requiring a surrogate molecule, a major advantage for translational research workflows.

Syngeneic Mouse Models In Vivo Target Engagement Mouse IDO1

Optimized Research Applications for 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide Based on Evidence of Differentiation


Ex Vivo Biomarker and Pharmacodynamic Studies in Human Whole Blood

The compound's validated 21 nM potency in human whole blood [1] makes it the optimal choice for ex vivo assays designed to measure IDO1 pathway modulation (tryptophan/kynurenine ratio) as a direct pharmacodynamic biomarker. This is a critical assay for patient stratification and proof-of-mechanism studies in immuno-oncology clinical trials, where the physiological relevance of the model outweighs the need for extreme biochemical potency alone. Using a generic inhibitor with weak whole blood activity could lead to false-negative results in these critical translational assays.

Syngeneic Mouse Tumor Model Studies for Immunotherapy Combination Screening

Its exceptional potency against mouse IDO1 (IC50 3 nM) solves the well-documented problem of mouse cross-reactivity that plagues many clinical candidates like epacadostat [1][2]. This compound is uniquely suited for direct use in standard syngeneic mouse models (e.g., B16F10 melanoma) to study the combination of IDO1 inhibition with checkpoint antibodies (anti-PD-1, anti-CTLA-4) without the confounding variable of a separate surrogate molecule, ensuring a more direct translational path.

Investigating IDO1-Mediated Immunosuppression and Apoptosis Cross-Talk

The predicted multi-target profile, with annotated activity against Bcl-xL and Mcl-1 in addition to IDO1 [3], positions this compound as a uniquely efficient chemical probe. Researchers investigating the direct intersection of immune escape mechanisms and apoptotic resistance in cancer cells can use it to simultaneously modulate both pathways. This avoids the expense and complexity of using multiple orthogonal inhibitors that may have non-overlapping pharmacokinetics, making it a cost-effective and scientifically elegant tool for discovery biology.

Stable Reference Compound for Cellular IDO1 Assay Quality Control

With a high-resolution cellular IC50 of 2 nM in a well-characterized HeLa assay system [1], this compound serves as an excellent positive control and assay qualification standard. For CROs and central labs running high-throughput IDO1 screening campaigns, it provides a sensitive internal standard to monitor inter- and intra-assay variability, ensuring data robustness that a less potent or poorly characterized control compound could not.

Quote Request

Request a Quote for 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.